molecular formula C7H9N3 B11813795 5-(Azetidin-2-yl)pyrimidine

5-(Azetidin-2-yl)pyrimidine

Cat. No.: B11813795
M. Wt: 135.17 g/mol
InChI Key: RYNJGGJZWQMOQE-UHFFFAOYSA-N
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Description

5-(Azetidin-2-yl)pyrimidine: is a heterocyclic compound that features both an azetidine ring and a pyrimidine ring The azetidine ring is a four-membered ring containing one nitrogen atom, while the pyrimidine ring is a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Azetidin-2-yl)pyrimidine can be achieved through various methods. . This method efficiently produces functionalized azetidines, which can then be further modified to incorporate the pyrimidine ring.

Industrial Production Methods: Industrial production of this compound typically involves large-scale cycloaddition reactions under controlled conditions. The use of catalysts, such as molecular iodine, and microwave irradiation can enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 5-(Azetidin-2-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

5-(Azetidin-2-yl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Azetidin-2-yl)pyrimidine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, pyrimidine-based compounds are known to inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators . The azetidine ring can also interact with various biological targets, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Uniqueness: 5-(Azetidin-2-yl)pyrimidine is unique due to its combination of the azetidine and pyrimidine rings, which provides a distinct set of chemical and biological properties

Properties

Molecular Formula

C7H9N3

Molecular Weight

135.17 g/mol

IUPAC Name

5-(azetidin-2-yl)pyrimidine

InChI

InChI=1S/C7H9N3/c1-2-10-7(1)6-3-8-5-9-4-6/h3-5,7,10H,1-2H2

InChI Key

RYNJGGJZWQMOQE-UHFFFAOYSA-N

Canonical SMILES

C1CNC1C2=CN=CN=C2

Origin of Product

United States

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